molecular formula C20H18N2O3S B2375150 N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 868377-09-7

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No.: B2375150
CAS No.: 868377-09-7
M. Wt: 366.44
InChI Key: HJLMKLIZVCZVRM-MRCUWXFGSA-N
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Description

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds within this structural class have been investigated for their potential as cannabinoid receptor ligands, suggesting a possible mechanism of action involving the endocannabinoid system . The benzothiazole core is a privileged structure in medicinal chemistry, also featured in compounds studied for kinase inhibition, indicating potential utility in exploring various biochemical pathways . The structure of this compound, characterized by its 4-ethoxy and prop-2-ynyl substitutions on the benzothiazole ring, is designed to modulate properties like bioavailability and target binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. All information presented is based on the structural analysis of related compounds, and researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(25-5-2)7-6-8-17(18)26-20(22)21-19(23)14-9-11-15(24-3)12-10-14/h1,6-12H,5,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMKLIZVCZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H20N2O2SC_{19}H_{20}N_2O_2S. It features a benzothiazole moiety, which is known for its pharmacological significance, particularly in the development of anticancer agents and inhibitors of various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells.

Table 1: In Vitro Antitumor Activity of Related Compounds

Compound NameCell LineInhibition Rate (%)IC50 (µM)
Compound AHepG299.986.92
Compound BMCF7100.398.26
N-(4-Ethoxy...)DU14599.937.89
SunitinibHepG298.617.60

The mechanism by which this compound exerts its effects is likely related to the induction of apoptosis in cancer cells. Research indicates that such compounds can arrest the cell cycle at specific phases (e.g., S phase), leading to increased apoptosis rates through mitochondrial pathways.

Case Study: Apoptosis Induction

In a controlled study, treatment with N-(4-ethoxy...) led to:

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Activation of caspase pathways indicative of apoptosis.

Inhibition of IAPs

Another significant aspect of N-(4-ethoxy...)-4-methoxybenzamide's biological activity is its potential to inhibit Inhibitors of Apoptosis Proteins (IAPs). This inhibition can enhance the efficacy of other anticancer therapies by promoting apoptosis in resistant cancer cells.

Pharmacological Implications

The diverse biological activities of benzothiazole derivatives suggest that N-(4-ethoxy...)-4-methoxybenzamide could serve as a lead compound for further drug development. Its ability to target multiple pathways involved in cancer progression makes it a candidate for combination therapies aimed at improving patient outcomes.

Future Directions

Further research is essential to:

  • Elucidate the exact molecular mechanisms of action.
  • Conduct in vivo studies to assess therapeutic efficacy and safety.
  • Explore structure-activity relationships (SAR) to optimize potency and selectivity.

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

  • Target Compound : 4-ethoxy, 3-prop-2-ynyl.
  • : 4-ethoxy, 3-prop-2-ynyl (but with a 4-diethylsulfamoylbenzamide group). The sulfamoyl group increases molecular weight (471.6 g/mol) and hydrogen bond acceptor count (6 vs. ~4 in the target) .
  • : 4-methoxy, 3-prop-2-enyl (allyl).
  • : 4-methyl, 3-prop-2-ynyl. The methyl group reduces polarity compared to ethoxy, increasing logP values .

Substituents on the Benzamide Group

  • Target Compound : 4-methoxy (electron-donating).
  • : 4-nitro (electron-withdrawing). This substitution significantly increases polarity (Topological Polar Surface Area = 113 Ų) and reduces metabolic stability compared to the methoxy group .
  • : 3-fluoro. The fluorine atom enhances electronegativity and may improve membrane permeability (XLogP3 = 4.1 vs. ~3.9 for methoxy) .
  • : 4-diethylsulfamoyl. This bulky group introduces steric hindrance and increases solubility in polar solvents due to sulfonamide’s hydrophilic nature .

Physicochemical Properties

A comparative analysis of key computed properties is summarized below:

Compound Name Substituents (Benzothiazole) Benzamide Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound 4-ethoxy, 3-prop-2-ynyl 4-methoxy ~333* ~3.9 4 4
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-...) 4-ethoxy, 3-prop-2-ynyl 4-diethylsulfamoyl 471.6 3.9 6 8
N-(4-methoxy-3-prop-2-enyl-...)-2,2-dimethylpropanamide 4-methoxy, 3-prop-2-enyl 2,2-dimethylpropanamide 304.4 3.9 3 4
N-(4-methoxy-3-prop-2-ynyl-...)-4-nitrobenzamide 4-methoxy, 3-prop-2-ynyl 4-nitro 354.4* 4.2 6 4
N-(4-ethoxy-3-prop-2-ynyl-...)-3-fluorobenzamide 4-ethoxy, 3-prop-2-ynyl 3-fluoro 354.4 4.1 4 4

*Estimated based on structural similarity.

Key Observations:

Molecular Weight : The diethylsulfamoyl derivative () has the highest molecular weight (471.6 g/mol), which may limit blood-brain barrier permeability compared to the target compound (~333 g/mol) .

Lipophilicity (XLogP3) : Most analogs exhibit XLogP3 values between 3.9–4.2, suggesting moderate lipophilicity suitable for oral bioavailability. The 3-fluoro substituent () slightly increases logP due to fluorine’s hydrophobic character .

Rotatable Bonds : The diethylsulfamoyl group introduces 8 rotatable bonds (vs. 4 in the target), increasing conformational flexibility but possibly reducing metabolic stability .

Preparation Methods

Synthesis of 4-Ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of a substituted thiourea derivative. A representative protocol involves:

  • Starting Material : 2-Amino-4-ethoxybenzothiazole (prepared from 4-ethoxy-2-aminothiophenol and cyanogen bromide).
  • Propargylation : Reaction with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the 3-position of the benzothiazole ring.

Reaction Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Time 12 hours
Yield 65–70%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Acylation with 4-Methoxybenzoyl Chloride

The intermediate 4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine is acylated to introduce the 4-methoxybenzamide group:

  • Reagents : 4-Methoxybenzoyl chloride, triethylamine (Et₃N), catalytic dimethylaminopyridine (DMAP).
  • Procedure :
    • Dissolve the amine intermediate in dichloromethane (DCM).
    • Add Et₃N (1.1 equiv) and DMAP (0.1 equiv).
    • Slowly add 4-methoxybenzoyl chloride (1.05 equiv) at 0°C.
    • Stir at room temperature for 6 hours.

Key Observations :

  • Excess acyl chloride ensures complete conversion.
  • DMAP accelerates the acylation by activating the carbonyl group.

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Base Et₃N
Catalyst DMAP
Temperature 0°C → room temperature
Time 6 hours
Yield 75–80%

Purification : Recrystallization from acetonitrile or ethyl acetate/hexane.

Optimization and Mechanistic Insights

Role of Base in Propargylation

The choice of base significantly impacts the propargylation efficiency:

  • K₂CO₃ vs. Cs₂CO₃ : Potassium carbonate provides moderate yields (65–70%), while cesium carbonate increases reactivity but may lead to over-alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, whereas THF results in slower kinetics.

Acylation Catalysis

DMAP’s role as a nucleophilic catalyst is critical in overcoming steric hindrance from the propargyl group. Without DMAP, reaction times extend to 24 hours with lower yields (~50%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.32 (s, 1H, benzothiazole-H),
    • δ 7.89–7.92 (m, 2H, aromatic-H),
    • δ 6.98–7.02 (m, 2H, aromatic-H),
    • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃),
    • δ 3.85 (s, 3H, -OCH₃),
    • δ 2.51 (t, J = 2.6 Hz, 1H, propargyl-H).
  • ¹³C NMR :

    • 168.5 ppm (C=O),
    • 154.2 ppm (benzothiazole C-2),
    • 114.7–162.3 ppm (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 366.44 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈N₂O₃S.

Challenges and Limitations

  • Steric Hindrance : The propargyl group at the 3-position complicates acylation, necessitating catalytic DMAP.
  • Purification : Column chromatography is essential to separate regioisomers formed during propargylation.

Q & A

Q. Critical Conditions :

ParameterOptimization Strategy
Temperature60–80°C for cyclization; room temperature for amide coupling to prevent decomposition
SolventEthanol for cyclization; anhydrous dichloromethane for moisture-sensitive steps
CatalystPalladium on carbon (10% w/w) for alkyne functionalization
Reaction Time12–24 hours for cyclization; 4–6 hours for amide coupling

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the benzothiazole ring and substituent positions (e.g., ethoxy vs. methoxy groups). For example, the prop-2-ynyl group shows characteristic alkyne proton signals at δ 2.1–2.3 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.12) and detect isotopic patterns for chlorine or sulfur .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
    • Disorder in ethoxy/prop-2-ynyl groups : Model alternate conformations with occupancy refinement .
    • Twinned crystals : Use the Hooft parameter in SHELXL to handle non-merohedral twinning .
  • Validation : Check with PLATON for missed symmetry or solvent-accessible voids .

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